molecular formula C18H23NO3S B2871692 Methyl 6-(2-(benzylthio)acetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034307-96-3

Methyl 6-(2-(benzylthio)acetyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2871692
CAS No.: 2034307-96-3
M. Wt: 333.45
InChI Key: CEBUPWRBSPHTAO-UHFFFAOYSA-N
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Description

Methyl 6-(2-(benzylthio)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both a spirocyclic framework and a benzylthio group contributes to its distinct reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-(benzylthio)acetyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable di-functionalized precursor. For instance, a 1,4-diketone can undergo intramolecular cyclization in the presence of a base to form the spirocyclic structure.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction. A thiol derivative, such as benzyl mercaptan, reacts with an appropriate electrophilic intermediate to attach the benzylthio group.

    Acetylation: The acetyl group can be introduced through an acylation reaction, typically using acetyl chloride or acetic anhydride in the presence of a base like pyridine.

    Esterification: The final step involves esterification to form the methyl ester. This can be achieved by reacting the carboxylic acid intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-(benzylthio)acetyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(2-(benzylthio)acetyl)-6-azaspiro[2.5]octane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its spirocyclic structure.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 6-(2-(benzylthio)acetyl)-6-azaspiro[2.5]octane-1-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The spirocyclic structure allows for specific binding to enzymes or receptors,

Properties

IUPAC Name

methyl 6-(2-benzylsulfanylacetyl)-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-22-17(21)15-11-18(15)7-9-19(10-8-18)16(20)13-23-12-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBUPWRBSPHTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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